molecular formula C26H17Cl2FN4O3S B11050302 N-(2,4-dichlorophenyl)-2-{[(1E)-1-{[3-(4-fluorophenyl)-1H-pyrazol-4-yl]methylidene}-6-methyl-3-oxo-1,3-dihydrofuro[3,4-c]pyridin-4-yl]sulfanyl}acetamide

N-(2,4-dichlorophenyl)-2-{[(1E)-1-{[3-(4-fluorophenyl)-1H-pyrazol-4-yl]methylidene}-6-methyl-3-oxo-1,3-dihydrofuro[3,4-c]pyridin-4-yl]sulfanyl}acetamide

Cat. No.: B11050302
M. Wt: 555.4 g/mol
InChI Key: YCNIKFJLYYXLPA-ZVBGSRNCSA-N
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Description

N-(2,4-dichlorophenyl)-2-{[(1E)-1-{[3-(4-fluorophenyl)-1H-pyrazol-4-yl]methylidene}-6-methyl-3-oxo-1,3-dihydrofuro[3,4-c]pyridin-4-yl]sulfanyl}acetamide is a synthetic organic compound that belongs to the class of heterocyclic compounds. These compounds are characterized by the presence of a ring structure containing at least one atom other than carbon. This particular compound is notable for its complex structure, which includes multiple aromatic rings and heteroatoms.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,4-dichlorophenyl)-2-{[(1E)-1-{[3-(4-fluorophenyl)-1H-pyrazol-4-yl]methylidene}-6-methyl-3-oxo-1,3-dihydrofuro[3,4-c]pyridin-4-yl]sulfanyl}acetamide typically involves multi-step organic reactions. The process may start with the preparation of intermediate compounds, followed by coupling reactions, cyclization, and functional group modifications. Common reagents used in these reactions include chlorinating agents, fluorinating agents, and various catalysts to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve large-scale batch or continuous flow processes. These methods are designed to optimize yield and purity while minimizing costs and environmental impact. Key considerations include reaction temperature, pressure, solvent choice, and purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(2,4-dichlorophenyl)-2-{[(1E)-1-{[3-(4-fluorophenyl)-1H-pyrazol-4-yl]methylidene}-6-methyl-3-oxo-1,3-dihydrofuro[3,4-c]pyridin-4-yl]sulfanyl}acetamide can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen atoms or reduce double bonds.

    Substitution: Halogen atoms in the compound can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcome.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups such as amines or ethers.

Scientific Research Applications

    Chemistry: As a model compound for studying reaction mechanisms and developing new synthetic methodologies.

    Biology: Investigating its biological activity and potential as a lead compound for drug development.

    Medicine: Exploring its therapeutic potential for treating diseases, particularly those involving inflammation or cancer.

    Industry: Potential use as an intermediate in the synthesis of more complex molecules or as a specialty chemical in various industrial processes.

Mechanism of Action

The mechanism of action of N-(2,4-dichlorophenyl)-2-{[(1E)-1-{[3-(4-fluorophenyl)-1H-pyrazol-4-yl]methylidene}-6-methyl-3-oxo-1,3-dihydrofuro[3,4-c]pyridin-4-yl]sulfanyl}acetamide is likely to involve interactions with specific molecular targets, such as enzymes or receptors. These interactions can modulate biological pathways and lead to the observed effects. Detailed studies on the compound’s binding affinity, selectivity, and downstream signaling pathways are essential to fully understand its mechanism of action.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to N-(2,4-dichlorophenyl)-2-{[(1E)-1-{[3-(4-fluorophenyl)-1H-pyrazol-4-yl]methylidene}-6-methyl-3-oxo-1,3-dihydrofuro[3,4-c]pyridin-4-yl]sulfanyl}acetamide include other heterocyclic compounds with similar structural motifs, such as:

  • N-(2,4-dichlorophenyl)-2-{[(1E)-1-{[3-(4-chlorophenyl)-1H-pyrazol-4-yl]methylidene}-6-methyl-3-oxo-1,3-dihydrofuro[3,4-c]pyridin-4-yl]sulfanyl}acetamide
  • N-(2,4-dichlorophenyl)-2-{[(1E)-1-{[3-(4-bromophenyl)-1H-pyrazol-4-yl]methylidene}-6-methyl-3-oxo-1,3-dihydrofuro[3,4-c]pyridin-4-yl]sulfanyl}acetamide

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups and structural features, which may confer unique chemical reactivity and biological activity compared to other similar compounds.

Properties

Molecular Formula

C26H17Cl2FN4O3S

Molecular Weight

555.4 g/mol

IUPAC Name

N-(2,4-dichlorophenyl)-2-[(1E)-1-[[5-(4-fluorophenyl)-1H-pyrazol-4-yl]methylidene]-6-methyl-3-oxofuro[3,4-c]pyridin-4-yl]sulfanylacetamide

InChI

InChI=1S/C26H17Cl2FN4O3S/c1-13-8-18-21(9-15-11-30-33-24(15)14-2-5-17(29)6-3-14)36-26(35)23(18)25(31-13)37-12-22(34)32-20-7-4-16(27)10-19(20)28/h2-11H,12H2,1H3,(H,30,33)(H,32,34)/b21-9+

InChI Key

YCNIKFJLYYXLPA-ZVBGSRNCSA-N

Isomeric SMILES

CC1=CC\2=C(C(=N1)SCC(=O)NC3=C(C=C(C=C3)Cl)Cl)C(=O)O/C2=C/C4=C(NN=C4)C5=CC=C(C=C5)F

Canonical SMILES

CC1=CC2=C(C(=N1)SCC(=O)NC3=C(C=C(C=C3)Cl)Cl)C(=O)OC2=CC4=C(NN=C4)C5=CC=C(C=C5)F

Origin of Product

United States

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